molecular formula C18H18N2O4 B2717328 1-(4-Nitrophenyl)piperidin-4-yl benzoate CAS No. 339010-12-7

1-(4-Nitrophenyl)piperidin-4-yl benzoate

Cat. No.: B2717328
CAS No.: 339010-12-7
M. Wt: 326.352
InChI Key: OXDFIUSNJBBKMD-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidin-4-yl benzoate is an organic compound with the molecular formula C18H18N2O4. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is characterized by the presence of a nitrophenyl group attached to the piperidine ring and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate typically involves the reaction of 4-nitrophenylpiperidine with benzoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. The reaction conditions often include controlled temperatures and the use of solvents such as acetonitrile or dichloromethane .

Chemical Reactions Analysis

1-(4-Nitrophenyl)piperidin-4-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or alcohols.

Scientific Research Applications

1-(4-Nitrophenyl)piperidin-4-yl benzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)piperidin-4-yl benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. The benzoate ester group can undergo hydrolysis, releasing the active piperidine derivative .

Comparison with Similar Compounds

1-(4-Nitrophenyl)piperidin-4-yl benzoate can be compared with other similar compounds such as:

Properties

IUPAC Name

[1-(4-nitrophenyl)piperidin-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(14-4-2-1-3-5-14)24-17-10-12-19(13-11-17)15-6-8-16(9-7-15)20(22)23/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDFIUSNJBBKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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